Cas no 821777-13-3 (Benzenamine, N-(2-methoxyethyl)-N-methyl-4-nitro-2-(trifluoromethyl)-)
821777-13-3 structure
Product Name:Benzenamine, N-(2-methoxyethyl)-N-methyl-4-nitro-2-(trifluoromethyl)-
CAS-nummer:821777-13-3
MF:C11H13F3N2O3
MW:278.227733373642
CID:697263
PubChem ID:11471434
Update Time:2025-04-19
Benzenamine, N-(2-methoxyethyl)-N-methyl-4-nitro-2-(trifluoromethyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenamine, N-(2-methoxyethyl)-N-methyl-4-nitro-2-(trifluoromethyl)-
- N-(2-methoxyethyl)-N-methyl-4-nitro-2-(trifluoromethyl)aniline
- 821777-13-3
- SCHEMBL3058229
- DTXSID50467003
- (2-methoxyethyl)-methyl-(4-nitro-2-trifluoromethyl-phenyl) amine
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- Inchi: 1S/C11H13F3N2O3/c1-15(5-6-19-2)10-4-3-8(16(17)18)7-9(10)11(12,13)14/h3-4,7H,5-6H2,1-2H3
- InChI-sleutel: KFDGLMGPBDSHIN-UHFFFAOYSA-N
- LACHT: FC(C1C=C(C=CC=1N(C)CCOC)[N+](=O)[O-])(F)F
Berekende eigenschappen
- Exacte massa: 278.08782677g/mol
- Monoisotopische massa: 278.08782677g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 4
- Complexiteit: 307
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.6
- Topologisch pooloppervlak: 58.3Ų
Benzenamine, N-(2-methoxyethyl)-N-methyl-4-nitro-2-(trifluoromethyl)- Gerelateerde literatuur
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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